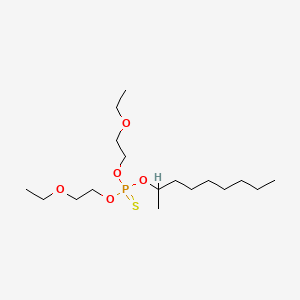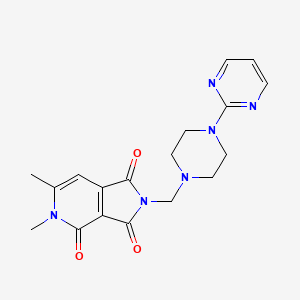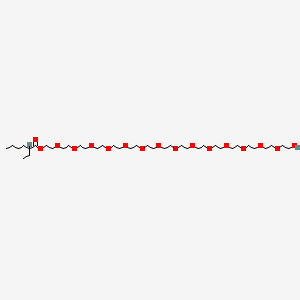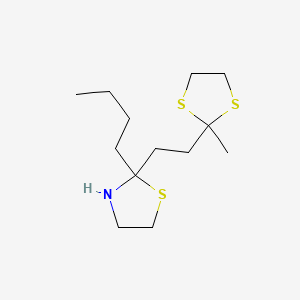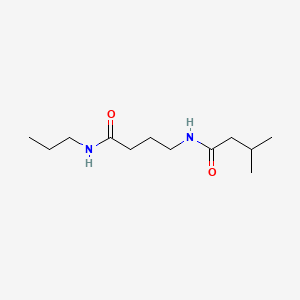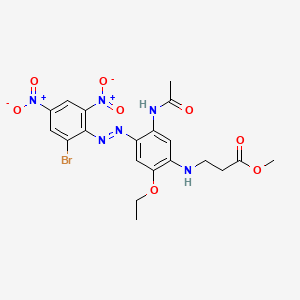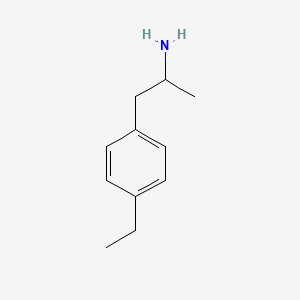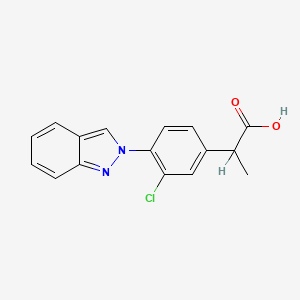
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chlorination of the indazole ring can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol: Belongs to the class of phenylpyrazoles and has potential therapeutic applications.
Uniqueness
2-(3-Chloro-p-(2H-indazol-2-yl)phenyl)propionic acid is unique due to its specific structural features, including the chlorinated indazole ring and the propionic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
特性
CAS番号 |
81265-61-4 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
2-(3-chloro-4-indazol-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-6-7-15(13(17)8-11)19-9-12-4-2-3-5-14(12)18-19/h2-10H,1H3,(H,20,21) |
InChIキー |
JHZPUEXHPKHEJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)N2C=C3C=CC=CC3=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


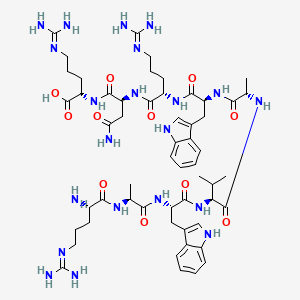
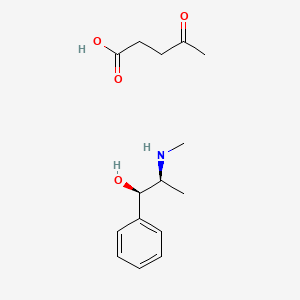
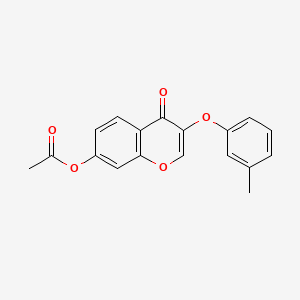
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)
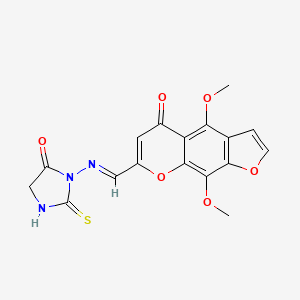
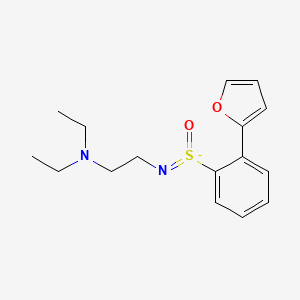
![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
